3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-9-heptadecanylcarbazole
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Overview
Description
3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-9-heptadecanylcarbazole is a complex organic compound that features a carbazole core substituted with boronic ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-9-heptadecanylcarbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under palladium-catalyzed conditions, where the carbazole derivative is reacted with bis(pinacolato)diboron in the presence of a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-9-heptadecanylcarbazole undergoes several types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The carbazole core can be reduced under specific conditions.
Substitution: The boronic ester groups can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the coupling partners used.
Scientific Research Applications
3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-9-heptadecanylcarbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-9-heptadecanylcarbazole involves its interaction with specific molecular targets and pathways. The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the carbazole core can participate in electron transfer processes, which is crucial for its role in organic electronics .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
Uniqueness
Compared to similar compounds, 3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-9-heptadecanylcarbazole stands out due to its unique combination of a carbazole core and boronic ester groups. This structure imparts distinct electronic and photophysical properties, making it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
Properties
Molecular Formula |
C41H65B2NO4 |
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Molecular Weight |
657.6 g/mol |
IUPAC Name |
9-heptadecan-9-yl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-27-25-31(42-45-38(3,4)39(5,6)46-42)29-34(36)35-30-32(26-28-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3 |
InChI Key |
SFGKAUGBXUZFIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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